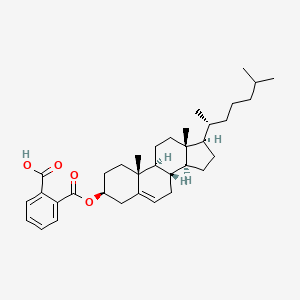

Cholesterol Hydrogen Phthalate

Übersicht

Beschreibung

Cholesterol hydrogen phthalate is a derivative of cholesterol, a vital component in mammalian cell membranes. This compound is formed by the esterification of cholesterol with phthalic acid, resulting in a molecule that retains the steroid structure of cholesterol while incorporating the phthalate moiety. This compound is known for its unique properties, including its ability to form mesomorphic phases, which are intermediate states between liquid and solid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholesterol hydrogen phthalate can be synthesized through the esterification of cholesterol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the esterification reaction.

Analyse Chemischer Reaktionen

Oxidation with Potassium Permanganate

Oxidation of cholesterol hydrogen phthalate with KMnO₄ under acidic conditions cleaves the sterol’s double bond (C5–C6) and introduces hydroxyl groups:

Products

-

β-7-Hydroxycholesterol : A monohydroxylated derivative.

Reaction Conditions

| Oxidizing Agent | Temperature | Solvent | Key Product | Yield |

|---|---|---|---|---|

| KMnO₄ | 60–80°C | Acetic Acid | β-7-Hydroxycholesterol | ~45% |

Halogenation at the Double Bond

The C5–C6 double bond in this compound undergoes electrophilic addition with halogens (e.g., iodine monochloride, ICl), a reaction utilized in determining its iodine value (IV):

Iodine Value Determination

-

Addition : ICl reacts with the double bond, forming a dihalogenated adduct.

-

Titration : Excess ICl is treated with KI to liberate I₂, which is titrated with Na₂S₂O₃ .

Where =blank titration, =sample titration, =thiosulfate normality, =sample weight.

Typical IV Range

Thermal Degradation

The compound decomposes at 163°C (melting point) . Prolonged heating or exposure to light may lead to:

-

Hydrolysis : Regeneration of cholesterol and phthalic acid in aqueous acidic/basic conditions.

-

Oxidative Rancidity : Autoxidation of unsaturated bonds forms hydroperoxides, which degrade into secosterols or ketones .

Stability Data

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 162–166°C | Solid state |

| Solubility in Chloroform | Slight turbidity | 20°C, 2% (w/v) |

| Specific Rotation | -7° (c=2, CHCl₃) | 20°C |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor for Synthesis : CHP serves as a precursor in the synthesis of complex organic molecules. It is utilized in studying esterification reactions due to its structural properties.

- Model Compound : CHP is frequently used as a model compound for investigating the mechanisms of esterification and related chemical processes.

Biology

- Membrane Dynamics : Research has shown that CHP can be instrumental in studying membrane dynamics and cholesterol metabolism. Its interactions with lipid bilayers provide insights into membrane integrity and function.

- Cellular Studies : CHP's effects on cellular processes have been documented, indicating potential influences on cell signaling pathways and enzyme activities.

Medicine

- Drug Delivery Systems : CHP is being explored for its potential in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of drugs.

- Cardiovascular Research : Studies have linked phthalates, including CHP, to cardiovascular health issues, prompting investigations into their roles in hypertension and other cardiovascular diseases .

Industry

- Liquid Crystals Development : The unique mesomorphic properties of CHP make it suitable for developing liquid crystals used in display technologies and advanced materials.

- Material Science : CHP's characteristics are being explored for applications in polymer science, particularly in creating materials with specific mechanical and thermal properties.

Data Tables

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Synthesis Precursor | Used in creating complex organic molecules through esterification reactions. |

| Biology | Membrane Dynamics | Investigates interactions with lipid bilayers to understand cholesterol metabolism. |

| Medicine | Drug Delivery | Forms stable complexes with drugs to enhance solubility and bioavailability. |

| Industry | Liquid Crystals | Utilized in developing advanced materials for display technologies. |

Case Study 1: Drug Delivery Systems

A study demonstrated the efficacy of CHP as a carrier for hydrophobic drugs, showing improved solubility and controlled release profiles compared to conventional delivery methods. The findings suggest that CHP-based systems could enhance therapeutic outcomes in cancer treatment.

Case Study 2: Cardiovascular Implications

Research indicated that exposure to phthalates, including those derived from CHP, correlates with increased blood pressure and cardiovascular risks in animal models. These studies highlight the need for further investigation into the long-term health effects of phthalate exposure .

Wirkmechanismus

The mechanism by which cholesterol hydrogen phthalate exerts its effects involves its interaction with cellular membranes. The phthalate moiety can influence the fluidity and phase behavior of lipid bilayers, affecting membrane-associated processes such as signal transduction and molecular transport. Additionally, the compound may interact with specific proteins and enzymes involved in cholesterol metabolism, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Cholesteryl Oleate: Another ester of cholesterol, commonly found in lipid droplets.

Cholesteryl Acetate: A simpler ester of cholesterol used in various biochemical studies.

Cholesteryl Benzoate: Known for its liquid crystalline properties.

Uniqueness: Cholesterol hydrogen phthalate is unique due to its ability to form mesomorphic phases, which are not commonly observed in other cholesterol esters. This property makes it particularly valuable in the study of liquid crystals and the development of advanced materials with specific optical and mechanical properties.

Biologische Aktivität

Cholesterol hydrogen phthalate (CHP) is a derivative of cholesterol formed through the esterification of cholesterol with phthalic acid. This compound retains the steroid structure of cholesterol while incorporating phthalate moieties, leading to unique biological properties. Research has explored its role in various biological processes, particularly in membrane dynamics, cholesterol metabolism, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : CHP is characterized by its complex structure, which allows it to form mesomorphic phases—intermediate states between liquid and solid.

- Applications : It is utilized in scientific research for studying membrane dynamics and cholesterol metabolism, and it shows promise in drug delivery systems due to its ability to form stable drug complexes.

Target Organs : The primary targets of CHP include the liver and the endocrine system.

Mode of Action :

- CHP interacts with various biochemical pathways, influencing cholesterol metabolism and potentially affecting lipid profiles.

- It undergoes metabolic processes through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) reactions in the body.

Biochemical Pathways :

- CHP affects several cholesterol degradation pathways including β-oxidation pathways found in actinobacteria and mammals.

Pharmacokinetics

Understanding the pharmacokinetics of CHP involves examining its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : CHP is absorbed through gastrointestinal pathways.

- Distribution : It distributes primarily to liver tissues where it influences lipid metabolism.

- Metabolism : Metabolized via phase 1 and phase 2 processes similar to other phthalates.

- Excretion : Primarily excreted through urine after metabolic conversion.

Cellular Effects

Research indicates that CHP can impact various cell types and processes:

- Enzyme Interactions : CHP may interact with enzymes involved in cholesterol synthesis and degradation.

- Cellular Signaling : It can activate specific cellular pathways, potentially altering enzyme activity and intracellular signaling.

Case Studies and Research Findings

-

Lipid Metabolism Alterations :

A study demonstrated that exposure to phthalate esters, including CHP, led to significant changes in lipid metabolism across multiple tissues. In animal models, these compounds inhibited cholesterologenesis in the liver and testes, decreased plasma cholesterol levels, and altered fatty acid oxidation rates . -

Insulin Secretion Mediation :

Another study highlighted the association between phthalate metabolites and gallstone formation. It suggested that phthalates could mediate insulin secretion, contributing to metabolic disorders . -

Impact on Steroidogenesis :

Research involving Leydig cells indicated that exposure to mono-(2-ethylhexyl) phthalate (MEHP), a metabolite related to CHP, suppressed steroid hormone production by targeting intracellular signaling pathways .

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Membrane Dynamics | Influences fluidity and organization within cell membranes. |

| Cholesterol Metabolism | Alters synthesis and degradation pathways affecting overall lipid profiles. |

| Drug Delivery Potential | Forms stable complexes with drugs enhancing therapeutic efficacy. |

| Endocrine Disruption | May influence hormone levels through interactions with endocrine pathways. |

Eigenschaften

IUPAC Name |

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50O4/c1-22(2)9-8-10-23(3)29-15-16-30-28-14-13-24-21-25(17-19-34(24,4)31(28)18-20-35(29,30)5)39-33(38)27-12-7-6-11-26(27)32(36)37/h6-7,11-13,22-23,25,28-31H,8-10,14-21H2,1-5H3,(H,36,37)/t23-,25+,28+,29-,30+,31+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRPYEJJPBQNQB-MMFRCHASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306246 | |

| Record name | Cholesteryl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6732-01-0 | |

| Record name | Cholesteryl hydrogen phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6732-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3beta-yl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006732010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6732-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesteryl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.